molecular formula C18H24N4O3 B2808986 Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1993139-55-1

Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate

Cat. No.: B2808986
CAS No.: 1993139-55-1
M. Wt: 344.415
InChI Key: CGRBRQAGTSDVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate” is a complex organic compound. It contains a pyridinyl group (a six-membered ring with one nitrogen atom), an oxadiazolyl group (a five-membered ring with two nitrogen atoms and one oxygen atom), and a cyclohexyl group (a six-membered carbon ring). The tert-butyl group and carbamate group are common in medicinal chemistry due to their steric bulk and polarity, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The pyridinyl and oxadiazolyl rings might participate in electrophilic substitution reactions, while the carbamate group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would depend on the compound’s molecular structure .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring containing a pyridine type of nitrogen atom, have shown significant binding affinity to various enzymes and receptors through multiple weak interactions. This structural feature has made these derivatives a focal point in medicinal chemistry, offering a wide spectrum of bioactivities. Extensive research has highlighted their potential in treating various ailments, contributing to their significant therapeutic value. The development of 1,3,4-oxadiazole-based compounds spans across numerous pharmacological categories, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, underlining their versatility and potential in therapeutic applications (Verma, G., Khan, M. F., Akhtar, W., Alam, M., Akhter, M., & Shaquiquzzaman, M., 2019).

Antitubercular Activity of Oxadiazole Derivatives

Oxadiazole derivatives, particularly those involving structural modifications of isoniazid (INH) and incorporating pyridine-4-yl motifs, have demonstrated significant antitubercular activity against various Mycobacterium species, including M. tuberculosis and M. avium. The introduction of halogenated derivatives has further enhanced their efficacy, showcasing potent anti-TB properties. This research underscores the potential of oxadiazole derivatives in designing new leads for antitubercular compounds, contributing to the arsenal against tuberculosis (Asif, M., 2014).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives have been extensively studied for their wide range of biological activities. These derivatives have shown potential in various pharmacological areas, including antimicrobial, anticancer, anti-inflammatory, and others. The synthesis of these derivatives has led to the development of more effective and potent drugs, highlighting the therapeutic potential of coumarin and oxadiazole derivatives in medicinal chemistry (Jalhan, S., Singh, S., Saini, R., Sethi, N. S., & Jain, U., 2017).

Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles have emerged as significant scaffolds in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them a prime choice for selective metal-ion sensing. This review highlights the synthetic strategies for 1,3,4-oxadiazole derivatives and their application in metal-ion sensing, underlining the versatility and applicability of 1,3,4-oxadiazoles beyond medicinal chemistry (Sharma, D., Om, H., & Sharma, A., 2022).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on synthesizing this compound, determining its structure, studying its reactivity, and investigating its potential uses. For example, it could be tested for biological activity to see if it has potential as a drug .

Properties

IUPAC Name

tert-butyl N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-17(2,3)24-16(23)21-18(9-5-4-6-10-18)15-20-14(22-25-15)13-8-7-11-19-12-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRBRQAGTSDVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.